

Synthesis of 6-Aminoundecane from 6-Undecanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminoundecane

Cat. No.: B1267033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **6-aminoundecane** from 6-undecanone. Three distinct and effective methods are presented: catalytic reductive amination, the Leuckart reaction, and reductive amination using sodium borohydride. Each method is accompanied by a comprehensive protocol, a summary of reaction parameters, and expected outcomes. Purification and characterization techniques for the final product are also detailed, including vacuum distillation and spectroscopic analysis. This guide is intended to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs, offering a comparative overview of yield, reaction conditions, and safety considerations.

Introduction

6-Aminoundecane is a primary aliphatic amine with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its production from the readily available 6-undecanone via reductive amination is a common and efficient transformation. Reductive amination involves the conversion of a carbonyl group to an amine through an intermediate imine.^[1] This process can be achieved through various synthetic strategies, each with its own advantages and disadvantages.

This document outlines three robust methods for the synthesis of **6-aminoundecane**:

- Catalytic Reductive Amination: A green and efficient method utilizing a heterogeneous catalyst with hydrogen gas as the reductant.[2][3]
- Leuckart Reaction: A classic method for amine synthesis using ammonium formate as both the nitrogen source and the reducing agent.[4][5]
- Reductive Amination with Sodium Borohydride: A widely used laboratory-scale method employing a mild and selective reducing agent.[6][7]

The selection of a particular method will depend on factors such as available equipment, desired scale, and sensitivity of the starting material to reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Reductive Amination

This protocol describes the synthesis of **6-aminoundecane** using a heterogeneous iron catalyst and hydrogen gas. This method is notable for its high atom economy and the use of an inexpensive and earth-abundant metal catalyst.[2][3]

Materials:

- 6-Undecanone
- Aqueous ammonia (25%)
- Iron-on-nitrogen-doped silicon carbide catalyst (Fe/(N)SiC)
- Hydrogen gas (H₂)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane

Equipment:

- High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
- Schlenk line
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a glass liner of a high-pressure autoclave, add 6-undecanone (0.5 mmol), the Fe/(N)SiC catalyst (10 mol % Fe), and aqueous ammonia (3.5 mL, 25%).
- Seal the autoclave and purge with hydrogen gas three times.
- Pressurize the reactor with hydrogen gas to 6.5 MPa.
- Heat the reaction mixture to 140 °C with vigorous stirring for 20 hours.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Transfer the reaction mixture to a round-bottom flask and remove the aqueous ammonia under reduced pressure.
- Dissolve the residue in dichloromethane and filter to remove the catalyst.
- Wash the catalyst with dichloromethane and combine the organic filtrates.
- Concentrate the filtrate under reduced pressure.
- Dissolve the crude amine in ethanol and add a solution of HCl in ethanol to precipitate the hydrochloride salt.
- Filter the salt, wash with cold ethanol, and dry under vacuum.

- To obtain the free amine, dissolve the hydrochloride salt in water, basify with NaOH solution, and extract with dichloromethane.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield **6-aminoundecane**.

Protocol 2: Leuckart Reaction

The Leuckart reaction provides a classical approach to reductive amination, utilizing ammonium formate at elevated temperatures.[\[4\]](#)[\[5\]](#)[\[8\]](#)

Materials:

- 6-Undecanone
- Ammonium formate
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask with a reflux condenser and a Dean-Stark trap
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 6-undecanone (1 mole) and ammonium formate (2 moles).
- Heat the mixture to 160-170 °C. Water will begin to collect in the Dean-Stark trap.
- Continue heating for 6-8 hours, or until no more water is collected.
- Cool the reaction mixture to room temperature.
- Add concentrated hydrochloric acid (2 moles) and reflux the mixture for 8-10 hours to hydrolyze the intermediate formamide.
- Cool the mixture and make it strongly alkaline by the slow addition of a concentrated NaOH solution.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter and remove the solvent under reduced pressure.
- The crude **6-aminoundecane** can be purified by vacuum distillation.

Protocol 3: Reductive Amination with Sodium Borohydride

This method is a convenient and widely used laboratory procedure for reductive amination using a chemical hydride reducing agent.[6][7]

Materials:

- 6-Undecanone
- Ammonium acetate
- Sodium borohydride (NaBH₄)
- Methanol

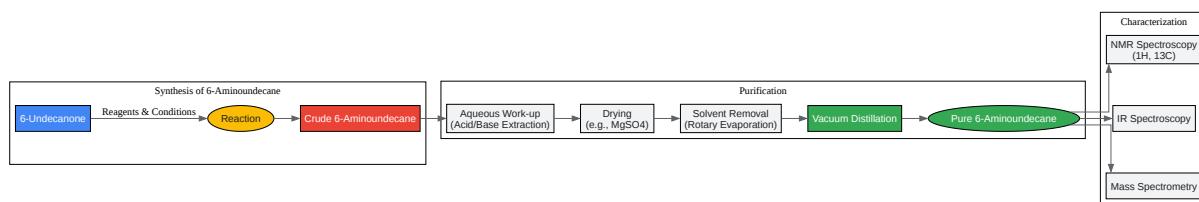
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous potassium carbonate (K_2CO_3)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 6-undecanone (10 mmol) and ammonium acetate (50 mmol) in methanol (50 mL) in a round-bottom flask.
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Cool the flask in an ice bath to 0 °C.
- Slowly add sodium borohydride (15 mmol) in small portions over 30 minutes, keeping the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Quench the reaction by the careful addition of 1 M HCl until the effervescence ceases.
- Remove the methanol under reduced pressure.


- Add water to the residue and basify to pH > 12 with a concentrated NaOH solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
- Filter the solution and concentrate under reduced pressure to obtain crude **6-aminoundecane**.
- Purify the product by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the three presented synthesis methods.

Parameter	Catalytic Reductive Amination	Leuckart Reaction	Reductive Amination with NaBH ₄
Reagents	6-Undecanone, aq. NH ₃ , H ₂ , Fe/(N)SiC	6-Undecanone, Ammonium formate, HCl	6-Undecanone, Ammonium acetate, NaBH ₄
Temperature	140 °C[2]	160-170 °C[5]	0 °C to Room Temperature[9]
Pressure	6.5 MPa H ₂ [2]	Atmospheric	Atmospheric
Reaction Time	20 hours[2]	14-18 hours	5-7 hours
Typical Yield	Up to 89% for aliphatic ketones[2]	40-65% for aliphatic ketones[10]	Generally good, but can be lower (~20%) [9]
Key Advantages	High atom economy, "green" process	Inexpensive reagents, simple setup	Mild conditions, high selectivity
Key Disadvantages	Requires high-pressure equipment	High temperatures, long reaction times	Potential for side reactions if not controlled

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and characterization of **6-aminoundecane**.

Purification and Characterization

Purification

The primary method for purifying **6-aminoundecane** is vacuum distillation.^{[11][12]} Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is essential to obtain a pure product.

General Protocol for Vacuum Distillation:

- Assemble a vacuum distillation apparatus with a short path distillation head.
- Ensure all glassware is dry and the vacuum pump is protected with a cold trap.

- Place the crude **6-aminoundecane** in the distillation flask with a few boiling chips or a magnetic stir bar.
- Slowly apply vacuum and gently heat the flask.
- Collect the fraction that distills at the expected boiling point of **6-aminoundecane** under the achieved vacuum.

Characterization

The structure and purity of the synthesized **6-aminoundecane** can be confirmed by various spectroscopic methods.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of a primary aliphatic amine will show a characteristic broad singlet for the $-\text{NH}_2$ protons, which is exchangeable with D_2O . The proton on the carbon bearing the amino group ($-\text{CH}(\text{NH}_2)-$) will appear as a multiplet. The signals for the alkyl chain protons will be observed in the upfield region.
- ^{13}C NMR: The carbon atom attached to the nitrogen ($-\text{CH}(\text{NH}_2)-$) will be deshielded and appear in the range of 40-60 ppm. The other aliphatic carbons will appear at higher field.[\[14\]](#)

Infrared (IR) Spectroscopy:

Primary aliphatic amines exhibit characteristic N-H stretching vibrations in their IR spectra.[\[15\]](#) [\[16\]](#)[\[17\]](#)

- N-H Stretch: Two distinct bands are typically observed in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the $-\text{NH}_2$ group.[\[16\]](#)[\[17\]](#)
- N-H Bend (Scissoring): A medium to strong absorption is expected in the range of $1590\text{-}1650\text{ cm}^{-1}$.[\[17\]](#)
- C-N Stretch: A weak to medium absorption for the C-N bond is typically found in the $1000\text{-}1250\text{ cm}^{-1}$ region for aliphatic amines.[\[16\]](#)

Mass Spectrometry (MS):

The molecular ion peak (M^+) in the mass spectrum should correspond to the molecular weight of **6-aminoundecane** (171.33 g/mol). A prominent fragmentation pattern for aliphatic amines is the alpha-cleavage, which would result in characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. organicreactions.org [organicreactions.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 11. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6-Aminoundecane | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. wikieducator.org [wikieducator.org]
- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Synthesis of 6-Aminoundecane from 6-Undecanone: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267033#synthesis-of-6-aminoundecane-from-6-undecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com